
5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol is an organic compound that belongs to the class of phenols and indoles. This compound is characterized by the presence of a dimethylamino group, a dihydroindole moiety, and a phenol group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed through cyclization reactions.
Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions using dimethylamine.
Attachment of the Phenol Group: The phenol group can be introduced through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The indole moiety can be reduced under specific conditions.
Substitution: The dimethylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Reduced indole derivatives.
Substitution Products: Various substituted phenols and indoles.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic uses.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)aniline
- 5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)benzene
Uniqueness
The unique combination of the dimethylamino group, dihydroindole moiety, and phenol group in 5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
63405-12-9 |
|---|---|
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-(3,3-dimethyl-1,2-dihydroindol-2-yl)phenol |
InChI |
InChI=1S/C18H22N2O/c1-18(2)14-7-5-6-8-15(14)19-17(18)13-10-9-12(20(3)4)11-16(13)21/h5-11,17,19,21H,1-4H3 |
InChI-Schlüssel |
WNNRIGPVEWECLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(NC2=CC=CC=C21)C3=C(C=C(C=C3)N(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


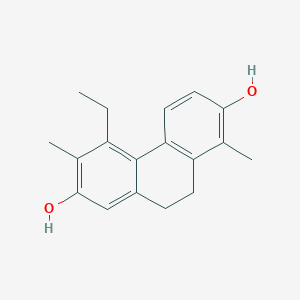
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)

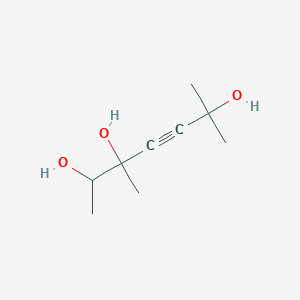
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
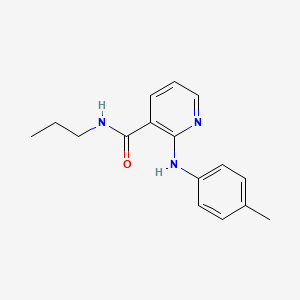
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
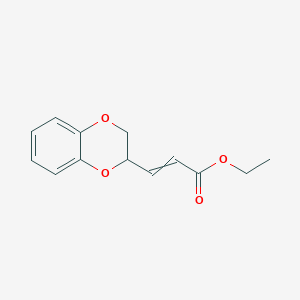
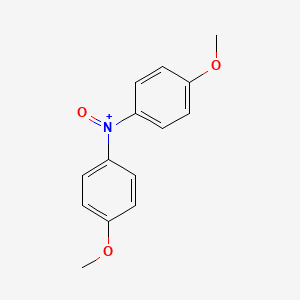
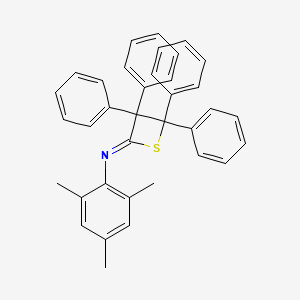
![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)

![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)
